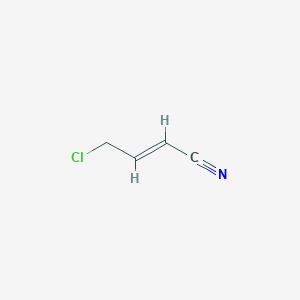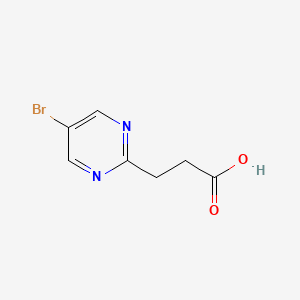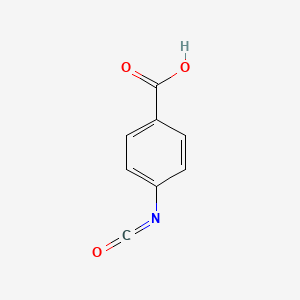![molecular formula C7H5F3O3S B13575865 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid](/img/structure/B13575865.png)
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-methylfuran with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylsulfanyl group . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .
Chemical Reactions Analysis
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity . The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
Properties
Molecular Formula |
C7H5F3O3S |
|---|---|
Molecular Weight |
226.17 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethylsulfanyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3O3S/c1-3-4(6(11)12)2-5(13-3)14-7(8,9)10/h2H,1H3,(H,11,12) |
InChI Key |
CYRZEJQKTJSPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)SC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


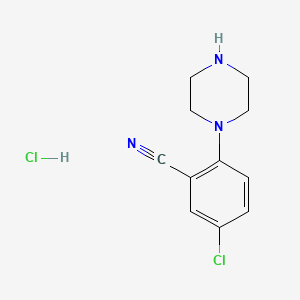
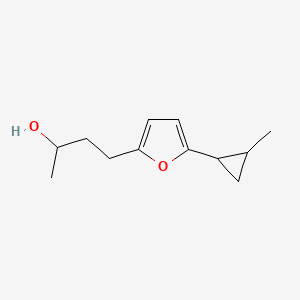
![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
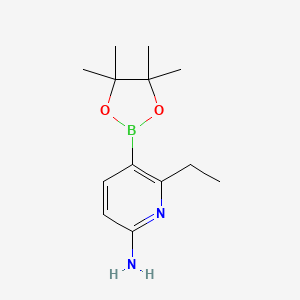
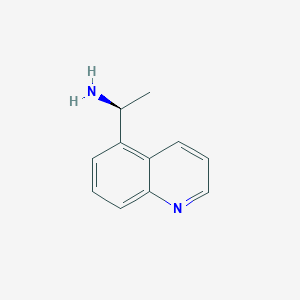
![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
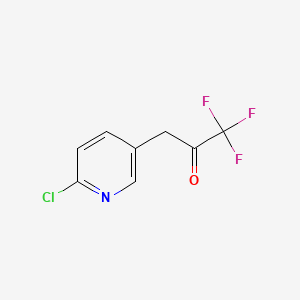
![tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate](/img/structure/B13575818.png)
![5-Bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13575841.png)
![2-[4-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B13575847.png)
